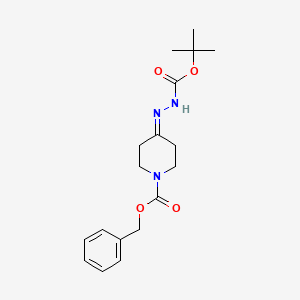

Benzyl 4-(2-(tert-butoxycarbonyl) hydrazono) piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 4-(2-(tert-butoxycarbonyl) hydrazono) piperidine-1-carboxylate is a chemical compound with the CAS Number: 863560-00-3 . It has a molecular weight of 347.41 . The compound is a white to yellow solid at room temperature .

Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . It has a molecular weight of 347.41 .Scientific Research Applications

Synthesis of Novel Organic Compounds

This compound serves as a versatile building block in the synthesis of a variety of novel organic compounds. Its structure allows for the creation of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These derivatives have potential applications in pharmaceuticals and materials science .

Biological Activity Spectrum

Derivatives of this compound have shown a wide spectrum of biological activities. This includes antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities. This makes it a valuable compound for the development of new therapeutic agents .

Intermediate for Antiviral Protease Inhibitors

It is used as an intermediate in the preparation of antiviral protease inhibitors. These inhibitors are crucial in the treatment of viral infections, including HIV and Hepatitis C, by preventing the replication of the virus within the host cell .

Chemical Synthesis and Chromatography

The compound is utilized in chemical synthesis and chromatography, aiding in the purification and analysis of chemical substances. This is essential in both research and industrial applications to ensure the quality and safety of chemical products .

Material Science Research

In material science, this compound can be used to introduce steric bulk groups into catalysts through reactions like Suzuki and Ullmann coupling. This is important for the development of new materials with specific properties, such as increased stability or reactivity .

Organic Chemistry Education

It also finds application in educational settings, particularly in organic chemistry to demonstrate reactions at the benzylic position. This includes free radical bromination, nucleophilic substitution, and oxidation, which are fundamental concepts in organic chemistry .

Synthesis of Benzyl-Protected Compounds

This compound is instrumental in the synthesis of benzyl-protected compounds. These protected compounds are key intermediates in various organic reactions and can be used to introduce functional groups into more complex molecules .

Research on Halogen Exchange Reactions

Lastly, it is used in research focusing on halogen exchange reactions. This process is significant in the synthesis of various organic compounds, where it can simplify the purification process by allowing for recrystallization .

Mechanism of Action

Safety and Hazards

The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

benzyl 4-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-18(2,3)25-16(22)20-19-15-9-11-21(12-10-15)17(23)24-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMGQSRGTUNRCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN=C1CCN(CC1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cbz 9-boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B6333602.png)

![Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6333608.png)

![t-Butyl N-[2-(2-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B6333617.png)

![3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one, 90%](/img/structure/B6333646.png)

![2-Oxaspiro[3.4]octan-6-one](/img/structure/B6333654.png)

![[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B6333667.png)